

Synthesis of N-Substituted 1,3-Oxazinan-2-ones: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,3-Oxazinanane

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This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds serve as crucial building blocks for various pharmaceutical agents.^{[1][2]} The protocols outlined below are based on established and efficient synthetic methodologies reported in the scientific literature.

Introduction

N-substituted 1,3-oxazinan-2-ones are six-membered cyclic urethanes that form the core structure of numerous biologically active molecules. Their applications span a wide range of therapeutic areas, highlighting the importance of robust and versatile synthetic routes for their preparation. This document details three primary synthetic strategies: a three-component reaction, an intramolecular cyclization of diazoketones, and a one-pot synthesis from isocyanoacetates.

I. Three-Component Synthesis from 1,3-Dibromopropane and Primary Amines

This method provides a straightforward, one-pot approach to N-substituted 1,3-oxazinan-2-ones from readily available starting materials. The reaction involves the condensation of a primary amine, 1,3-dibromopropane, and a bicarbonate source.^{[3][4]}

Experimental Protocol

General Procedure for the Synthesis of N-Substituted 1,3-Oxazinan-2-ones (3a-i):[\[3\]](#)

A solution of the respective primary amine (10 mmol), 1,3-dibromopropane (10 mmol), and tetraethylammonium bicarbonate in methanol (20 mL) is refluxed for one hour. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in 2 M hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

Entry	Amine	Product	Yield (%)
1	Benzylamine	N-Benzyl-1,3-oxazinan-2-one (3a)	60
2	2-Thienylmethylamine	3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one (3b)	61
3	Furfurylamine	3-(Furan-2-ylmethyl)-1,3-oxazinan-2-one (3c)	57
4	4-Methoxybenzylamine	3-(4-Methoxybenzyl)-1,3-oxazinan-2-one (3d)	54
5	Aniline	N-Phenyl-1,3-oxazinan-2-one (3e)	—
6	p-Toluidine	N-(p-Tolyl)-1,3-oxazinan-2-one (3f)	7
7	Cyclohexylamine	N-Cyclohexyl-1,3-oxazinan-2-one (3g)	80
8	n-Octylamine	N-Octyl-1,3-oxazinan-2-one (3h)	62
9	n-Dodecylamine	N-Dodecyl-1,3-oxazinan-2-one (3i)	52

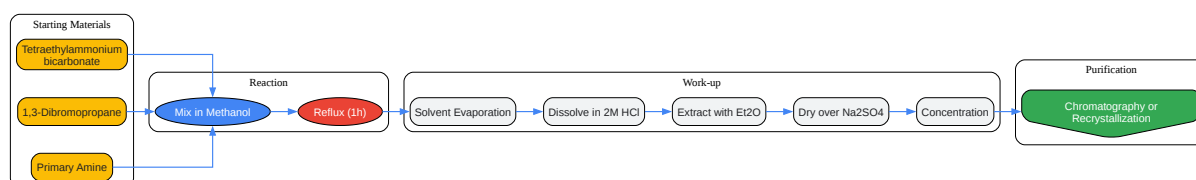
Table 1: Yields of N-Substituted 1,3-Oxazinan-2-ones Synthesized via the Three-Component Reaction.[3]

Characterization Data

- N-Benzyl-1,3-oxazinan-2-one (3a): Colorless solid; mp 65–67 °C. IR (neat): 3024, 2930, 1669, 1519, 1447, 1280, 1115, 1011, 755, 725, 700 cm^{-1} . ^1H NMR (CDCl_3): δ 7.19–7.33 (m, 5 H), 4.68 (s, 2 H), 4.21 (t, J = 5.3 Hz, 2 H), 3.31 (t, J = 6.4 Hz, 2 H), 2.04 (m, 2 H). ^{13}C NMR (CDCl_3): δ 153.0, 138.4, 128.4, 127.2, 127.1, 66.4, 47.2, 44.1, 22.1.[3]

- 3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one (3b): Colorless solid; mp 128–130 °C. IR (neat): 3054, 2969, 2925, 1681, 1537, 1264, 1131, 691, 630 cm^{-1} . ^1H NMR (CDCl_3): δ 6.93–7.02 (m, 2 H), 7.23–7.26 (m, 1 H), 4.68 (s, 2 H), 4.21 (t, J = 5.4 Hz, 2 H), 3.31 (t, J = 6.4 Hz, 2 H), 2.04 (m, 2 H). ^{13}C NMR (CDCl_3): δ 153.4, 138.9, 126.8, 126.6, 125.6, 66.4, 47.2, 44.1, 22.1. [3]

Experimental Workflow



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Workflow for the Three-Component Synthesis.

II. Intramolecular Cyclization of N-Cbz-Protected Diazoketones

This method offers an efficient route to **1,3-oxazinan-2,5-diones**, which are closely related to the target compounds, through the intramolecular cyclization of amino acid-derived diazoketones. The reaction is promoted by an eco-friendly silica-supported perchloric acid catalyst. [1][5][6]

Experimental Protocol

Step 1: Preparation of N-Cbz-protected diazoketones:[1] The respective amino acid is protected with benzyl chloroformate in aqueous sodium bicarbonate. The resulting N-Cbz-protected amino acid is then reacted with isobutyl chloroformate to form a mixed anhydride, which is subsequently treated with freshly prepared diazomethane to yield the N-Cbz-protected diazoketone.

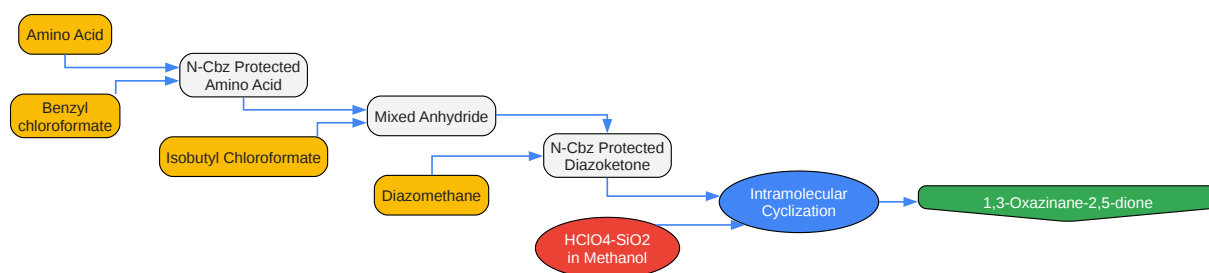
Step 2: Intramolecular Cyclization:[1] To a solution of the N-Cbz-protected diazoketone (1.0 equiv) in methanol, silica-supported HClO₄ is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired **1,3-oxazinane-2,5-dione**.

Data Presentation

Entry	Starting Amino Acid	Product	Yield (%)
1	Phenylglycine	(S)-6-phenyl-1,3-oxazinane-2,5-dione	84
2	Leucine	(S)-6-isobutyl-1,3-oxazinane-2,5-dione	90
3	Alanine	(S)-6-methyl-1,3-oxazinane-2,5-dione	85
4	Valine	(S)-6-isopropyl-1,3-oxazinane-2,5-dione	88

Table 2: Yields of **1,3-Oxazinane-2,5-diones** via Intramolecular Cyclization.[1]

Reaction Pathway



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Pathway for the Synthesis of **1,3-Oxazinan-2,5-diones**.

III. One-Pot Synthesis from Isocyanoacetates and Phenyl Vinyl Selenones

This integrated one-pot process involves a Brønsted base-catalyzed Michael addition followed by a Brønsted acid-catalyzed domino oxidative cyclization to afford 4,4,5-trisubstituted 1,3-oxazinan-2-ones in good to excellent yields.[7][8][9]

Experimental Protocol

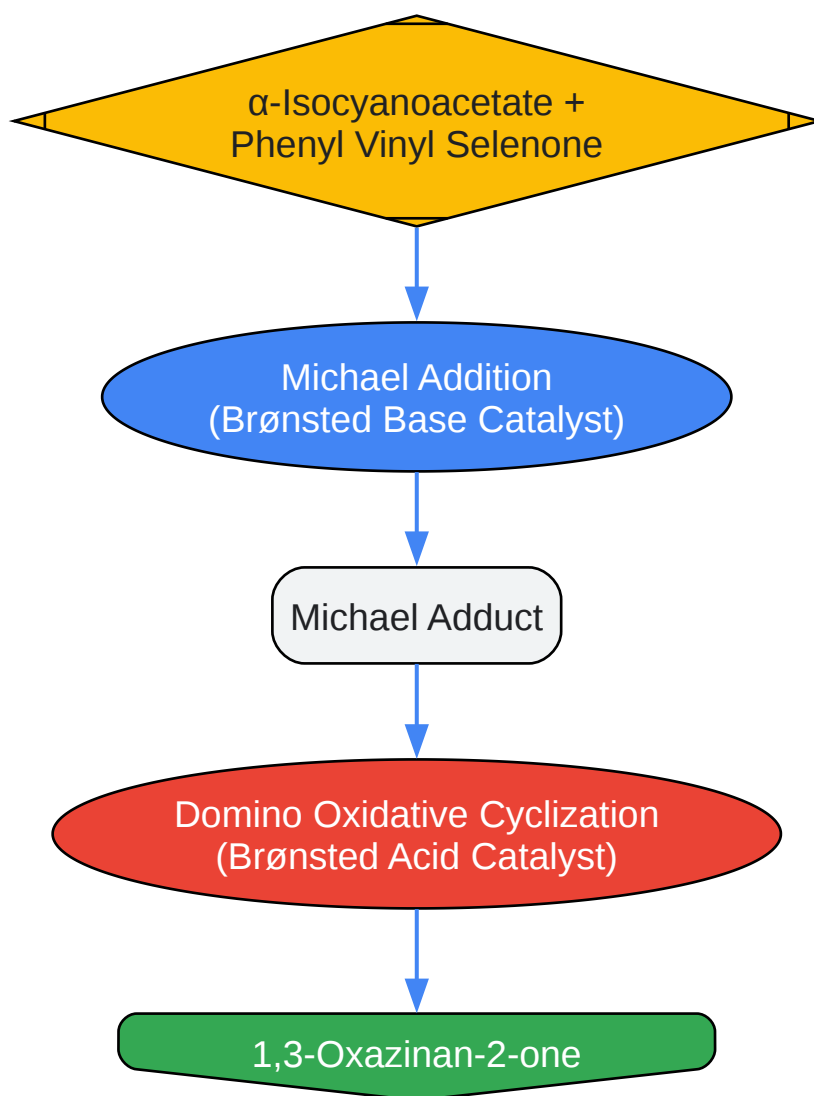
General Procedure:[9] To a solution of the α -substituted α -isocyanoacetate (1.0 equiv) and phenyl vinyl selenone (1.1 equiv) in an appropriate solvent (e.g., *t*-BuOH), a catalytic amount of a Brønsted base (e.g., DBU or Et₃N, 0.05-0.1 equiv) is added. The reaction is stirred at room temperature until the Michael addition is complete. Subsequently, a Brønsted acid (e.g., *p*-toluenesulfonic acid, 0.1-0.2 equiv) is added, and the mixture is stirred at a slightly elevated temperature (e.g., 35 °C) to facilitate the domino oxidative cyclization. The reaction is then quenched, and the product is isolated and purified by column chromatography.

Data Presentation

Entry	α - Isocyanoaceta te Substituent	Base	Acid	Yield (%)
1	Phenyl	Et ₃ N	PTSA	85
2	4-Chlorophenyl	Et ₃ N	PTSA	82
3	4-Methoxyphenyl	Et ₃ N	PTSA	88
4	2-Naphthyl	Et ₃ N	PTSA	80
5	Ethyl	DBU	PTSA	75
6	Isopropyl	DBU	PTSA	78

Table 3: Yields for the One-Pot Synthesis of 1,3-Oxazinan-2-ones.[9]

Logical Relationship Diagram



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Logical Flow of the One-Pot Synthesis.

Conclusion

The synthetic protocols described herein provide versatile and efficient methods for obtaining N-substituted 1,3-oxazinan-2-ones and related structures. These methods utilize readily available starting materials and offer good to excellent yields, making them suitable for applications in academic research and industrial drug development. The choice of a specific protocol will depend on the desired substitution pattern on the 1,3-oxazinan-2-one ring and the availability of starting materials.

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